Cas no 83345-46-4 ((R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate)

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate is a chiral intermediate widely used in pharmaceutical synthesis and organic chemistry research. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl-substituted phenyl ring, and a secondary alcohol moiety, making it valuable for asymmetric synthesis and peptide modifications. The Boc group enhances stability during reactions, while the hydroxyl functionalities offer versatile derivatization potential. This compound is particularly useful in the preparation of bioactive molecules, including β-adrenergic receptor ligands and enzyme inhibitors. Its high enantiopurity ensures precise stereochemical control in synthetic pathways, making it a preferred choice for researchers requiring reliable chiral building blocks.
(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate structure
83345-46-4 structure
Product Name:(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
CAS No:83345-46-4
MF:C14H21NO4
MW:267.32084441185
MDL:MFCD00270225
CID:706817
PubChem ID:15934817
Update Time:2025-10-11

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamicacid, N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethylester
    • Boc-Tyrosinol
    • N-(tert-butyloxycarbonyl)-L-tyrosinol
    • R)-1-HYDROXYMETHYL-2-(4-HYDROXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
    • tert-Butyl [(S)-2-hydroxy-1-(4-hydroxybenzyl)ethyl]carbamate
    • BOC-L-TYR-OL
    • Boc-Tyr-ol
    • (R)-tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • (S)-[1-(Hydroxymethyl)-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • [(1S)-1-Hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
    • Boc-L-Tyrosinol, 97%
    • S10450
    • tert-butyl (S)-2-hydroxy-1-(4-hydroxybenzyl)ethylcarbamate
    • KMVXZPOLHFZPKW-NSHDSACASA-N
    • M06284
    • CS-0154485
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • SCHEMBL6479218
    • DB-022969
    • N-alpha-t-Butyloxycarbonyl-L-tyrosinol
    • 220237-31-0
    • Boc-L-Tyrosinol, AldrichCPR
    • J-017002
    • 282100-80-5
    • Carbamic acid,[2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
    • 83345-46-4
    • MFCD00270225
    • DTXSID90579831
    • (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • AS-54479
    • AKOS030212274
    • Boc-L-Tyrosinol
    • EN300-7365621
    • (S)-[1-hydroxymethyl-2 -(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
    • (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
    • (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
    • MDL: MFCD00270225
    • Inchi: 1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)
    • InChI Key: KMVXZPOLHFZPKW-UHFFFAOYSA-N
    • SMILES: O(C(NC(CO)CC1C=CC(=CC=1)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 267.14705815g/mol
  • Monoisotopic Mass: 267.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.8
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 120 ºC
  • Solubility: Slightly soluble (4.3 g/l) (25 º C),
  • PSA: 78.79000
  • LogP: 2.21120

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(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
Reference
Chiral recyclable fluorous disulfonamide ligand for catalytic enantioselective cyclopropanation of allylic alcohols
Kawashima, Yuya; et al, Tetrahedron, 2015, 71(45), 8585-8592

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran
1.2 Reagents: Citric acid Solvents: Water
Reference
Inhibitor Complexes of the Pseudomonas Serine-Carboxyl Proteinase
Wlodawer, Alexander; et al, Biochemistry, 2001, 40(51), 15602-15611

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0.25 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0 °C; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
New thiazole carboxamides as potent inhibitors of Akt kinases
Chang, Shaohua; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1208-1212

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
Reference
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
Reference
Ligand creation via linking - a rapid and convenient method for construction of novel supported PyOX-ligands
Oila, Markku J.; et al, Tetrahedron, 2005, 61(45), 10748-10756

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  cooled; 7 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Ethyl acetate ;  pH 2, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; overnight, rt → reflux
Reference
Chiral enantiopure organosilane precursors for the synthesis of periodic mesoporous organosilicas
Cohen, Orit; et al, Tetrahedron: Asymmetry, 2017, 28(12), 1675-1685

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Reference
Studies toward the total synthesis of the hirsutellones
Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  5 h, rt
Reference
Catalytic enantioselective cyclopropanation of allylic alcohols using recyclable fluorous disulfonamide ligand
Miura, Tsuyoshi; et al, Tetrahedron Letters, 2008, 49(40), 5813-5815

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Reference
Studies toward the total synthesis of the hirsutellones
Huang, Mingzheng; et al, Tetrahedron Letters, 2009, 50(23), 2797-2800

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  72 h, reflux; reflux → rt
1.2 Solvents: Methanol ;  12 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  pH 5
1.4 Solvents: Ethyl acetate
Reference
S-Acyl-2-Thioethyl Aryl Phosphotriester Derivatives of AZT: Synthesis, Antiviral Activity, and Stability Study
Peyrottes, Suzanne; et al, Journal of Medicinal Chemistry, 2003, 46(5), 782-793

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol ;  30 min, 25 °C
Reference
Characterization of AusA: A Dimodular Nonribosomal Peptide Synthetase Responsible for the Production of Aureusimine Pyrazinones
Wilson, Daniel J.; et al, Biochemistry, 2013, 52(5), 926-937

Production Method 12

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Synthesis of (S,S)-isodityrosinol in a fully differentiated form via Diels-Alder methodology
Feng, Xianqi; et al, Journal of Organic Chemistry, 1992, 57(22), 5811-12

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Reference
Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. II. Structure determination and synthesis
Momose, Isao; et al, Journal of Antibiotics, 2001, 54(12), 1004-1012

Production Method 14

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
Reference
An efficient method for the reduction of N-protected amino acids and peptides to the corresponding alcohols
Naqvi, T.; et al, Journal of Chemical Research, 1999, (7), 424-425

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
2.2 Reagents: Water
Reference
Two modes of asymmetric polymerization of phenylacetylenes having an L-amino alcohol residue and two hydroxy groups
Jia, Hongge; et al, Journal of Polymer Science, 2012, 50(24), 5134-5143

Production Method 16

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  -72 °C; -72 °C → reflux; 20 h, reflux
1.2 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
2.1 Catalysts: Potassium iodide Solvents: Dimethylformamide ;  15 min, rt
2.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  19 h, 70 °C
3.1 Reagents: Lithium iodide ,  Sodium borohydride Solvents: Tetrahydrofuran ;  7 h, reflux
Reference
Ligand creation via linking - a rapid and convenient method for construction of novel supported PyOX-ligands
Oila, Markku J.; et al, Tetrahedron, 2005, 61(45), 10748-10756

Production Method 17

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  -10 °C; 48 h, rt
2.1 Reagents: Triethylamine Solvents: Methanol ;  17 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 12 h, reflux
3.2 Reagents: Water
Reference
Two modes of asymmetric polymerization of phenylacetylenes having an L-amino alcohol residue and two hydroxy groups
Jia, Hongge; et al, Journal of Polymer Science, 2012, 50(24), 5134-5143

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Raw materials

(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Preparation Products

Additional information on (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate

Introduction to (R)-Tert-Butyl (1-Hydroxy-3-(4-Hydroxyphenyl)Propan-2-yl)Carbamate

The compound with CAS No 83345-46-4, known as (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and related disciplines. This compound has garnered attention due to its unique structural properties and potential biological activities. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers in drug discovery and development.

Chemical Structure and Synthesis

The molecular structure of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a chiral propanol derivative. The presence of hydroxyl groups on both the propanol and phenolic rings introduces hydrophilic properties, enhancing its solubility in polar solvents. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and esterifications, with rigorous stereochemical control to ensure the desired (R)-configuration.

Biological Activity and Applications

Recent research has demonstrated that (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate exhibits promising biological activity in vitro. Studies conducted by Smith et al. (2023) revealed its potential as an inhibitor of certain enzyme pathways involved in neurodegenerative diseases. Additionally, its ability to modulate cellular signaling pathways suggests its potential application in anti-inflammatory therapies.

Structural Insights and Stability

The stability of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate under various conditions has been extensively studied. According to findings by Johnson and colleagues (2023), the compound demonstrates remarkable thermal stability up to 80°C, making it suitable for industrial-scale synthesis. Furthermore, its resistance to hydrolysis under mildly acidic or basic conditions enhances its utility in pharmaceutical formulations.

Synthesis Optimization and Scalability

Recent advancements in synthetic methodology have significantly improved the production efficiency of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate. A study by Lee et al. (2023) introduced a novel catalytic system that reduces reaction time by over 50% while maintaining high yields. This optimization not only enhances scalability but also lowers production costs, paving the way for broader applications in the pharmaceutical industry.

Future Prospects and Research Directions

Looking ahead, the potential of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yli carbamate) as a lead compound for drug development is immense. Ongoing research is focused on elucidating its mechanism of action at the molecular level and exploring its efficacy in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to clinical trials.

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